4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
CAS No.: 1187830-91-6
Cat. No.: VC2685330
Molecular Formula: C6H10ClN3O
Molecular Weight: 175.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187830-91-6 |
|---|---|
| Molecular Formula | C6H10ClN3O |
| Molecular Weight | 175.61 g/mol |
| IUPAC Name | 1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one;hydrochloride |
| Standard InChI | InChI=1S/C6H9N3O.ClH/c10-6-4-1-2-7-3-5(4)8-9-6;/h7H,1-3H2,(H2,8,9,10);1H |
| Standard InChI Key | PDVSXYXCJQKNSH-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C(=O)NN2.Cl |
| Canonical SMILES | C1CNCC2=C1C(=O)NN2.Cl |
Introduction
Chemical Identity and Properties
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is a heterocyclic organic compound characterized by a bicyclic structure containing fused pyrazole and tetrahydropyridine rings with a carbonyl group at the 3-position. This compound has been assigned the CAS registry number 1187830-91-6 and possesses a molecular formula of C6H10ClN3O with a calculated molecular weight of 175.61 g/mol. The IUPAC nomenclature identifies it as 1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one;hydrochloride, which accurately describes its structural features including the saturated pyridine ring and the carbonyl functionality.
The compound's standard InChI notation, InChI=1S/C6H9N3O.ClH/c10-6-4-1-2-7-3-5(4)8-9-6;/h7H,1-3H2,(H2,8,9,10);1H, provides a standardized digital representation of its chemical structure that enables precise computational analysis and database searching. This compound exists as a solid at room temperature, which is consistent with other similar heterocyclic hydrochloride salts.
Physical and Chemical Properties
While comprehensive physical property data specifically for 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is limited in the available literature, we can draw reasonable inferences by examining related compounds. The presence of the hydrochloride salt form typically enhances water solubility compared to the free base, making it potentially more suitable for biological testing and pharmaceutical applications where aqueous solubility is advantageous.
Table 1 presents a comparison of chemical properties between our target compound and structurally related compounds:
Structural Features and Characteristics
The molecular structure of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride features several key elements that contribute to its chemical and potential biological properties:
Core Scaffold Structure
The compound's backbone consists of a bicyclic system where a pyrazolone ring (a five-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group) is fused with a tetrahydropyridine ring (a six-membered nitrogen-containing heterocycle with four saturated carbon positions). This fusion creates a rigid scaffold with specific three-dimensional orientation that determines its molecular recognition properties and potential binding interactions.
Functional Groups and Reactive Centers
Several functional elements define the reactivity profile of this compound:
-
The carbonyl group at position 3 serves as a hydrogen bond acceptor and introduces electrophilic character to that position
-
The N-H bonds in the pyrazolone ring can function as hydrogen bond donors
-
The nitrogen in the tetrahydropyridine ring introduces basic character (although protonated in the hydrochloride form)
-
The protonated salt form influences solubility and may affect stability
These structural features collectively determine the compound's physicochemical properties and potential biological interactions, making it an interesting subject for medicinal chemistry research.
Synthesis Methods and Approaches
General Synthetic Strategies
The synthesis of pyrazolo[3,4-c]pyridines typically involves various methods, often featuring the condensation of pyrazole rings with pyridine derivatives. For the specific preparation of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride, a multi-step synthetic approach would likely be required, involving several key transformations.
Proposed Synthetic Route
A potential synthetic pathway might involve:
-
Formation of the pyrazolone ring structure
-
Construction of the fused bicyclic system through cyclization reactions
-
Selective reduction of the pyridine ring to achieve the tetrahydro configuration
-
Conversion to the hydrochloride salt for stabilization and enhanced solubility
Reaction conditions would require careful control of parameters such as temperature, solvent choice, and pH to optimize yield and minimize unwanted side reactions. Purification steps would likely involve recrystallization techniques common for hydrochloride salts.
When handling this compound, standard laboratory safety practices should be observed, including:
-
Use of appropriate personal protective equipment
-
Working in well-ventilated areas or fume hoods
-
Avoiding dust formation and inhalation
-
Preventing contact with skin, eyes, and clothing
-
Proper disposal according to local regulations
Future Research Directions
The study of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride offers several promising avenues for future research:
Comprehensive Characterization
Further detailed characterization of physical, chemical, and spectroscopic properties would provide valuable information for researchers working with this compound. This includes solubility profiles in various solvents, stability studies under different conditions, and complete spectroscopic analysis.
Structure-Activity Relationship Studies
Systematic modification of the basic scaffold could yield valuable information about structure-activity relationships. Potential modifications include:
-
Substitution at various positions on the tetrahydropyridine ring
-
Modification of the pyrazolone moiety
-
Exploration of alternative salt forms
-
Introduction of functional groups to enhance specific properties
Biological Evaluation
Comprehensive screening for biological activities would help identify potential therapeutic applications. This could include:
-
Receptor binding assays
-
Enzyme inhibition studies
-
Cell-based functional assays
-
In vivo evaluations of promising candidates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume